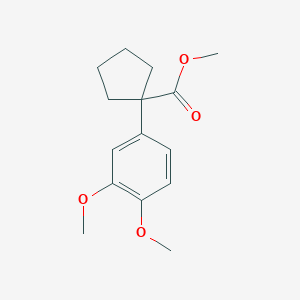![molecular formula C20H18N2OS B5864706 3,4-dimethyl-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5864706.png)
3,4-dimethyl-N-[(2-naphthylamino)carbonothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-[(2-naphthylamino)carbonothioyl]benzamide, also known as DNTB, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiol-reactive compounds and has been used in a variety of applications, including protein labeling, enzyme assays, and chemical modification studies.
作用機序
3,4-dimethyl-N-[(2-naphthylamino)carbonothioyl]benzamide is a thiol-reactive compound that covalently modifies cysteine residues in proteins. The mechanism of action involves the formation of a thioether bond between the thiol group of cysteine and the carbonothioyl group of this compound. This modification can affect the structure and function of proteins, leading to changes in enzymatic activity, protein-protein interactions, and cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific proteins that are modified. In general, this compound modification can affect enzymatic activity, protein-protein interactions, and cellular signaling pathways. For example, this compound has been shown to inhibit the activity of cysteine proteases by modifying the active site cysteine residue. This compound modification of glutathione S-transferases has been shown to affect their ability to detoxify reactive oxygen species. Additionally, this compound modification of redox-sensitive proteins can affect cellular signaling pathways involved in oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of 3,4-dimethyl-N-[(2-naphthylamino)carbonothioyl]benzamide is its high reactivity towards cysteine residues, which makes it a useful tool for studying thiol-containing proteins. Additionally, this compound is stable and can be stored for long periods of time without degradation. However, one limitation of this compound is its potential to modify other nucleophilic groups, such as lysine and histidine residues, which can complicate data interpretation. Additionally, this compound modification can be irreversible, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research involving 3,4-dimethyl-N-[(2-naphthylamino)carbonothioyl]benzamide. One area of interest is the development of new thiol-reactive compounds that have increased selectivity towards cysteine residues. Additionally, this compound could be used in combination with other chemical probes to study protein structure and function. Finally, this compound could be used in studies of disease states, such as cancer and neurodegenerative disorders, to investigate the role of oxidative stress and redox signaling pathways.
合成法
3,4-dimethyl-N-[(2-naphthylamino)carbonothioyl]benzamide can be synthesized by reacting 2-naphthylamine with carbon disulfide to form the corresponding dithiocarbamate, which is then reacted with 3,4-dimethylbenzoyl chloride to form this compound. The reaction scheme is shown below:
科学的研究の応用
3,4-dimethyl-N-[(2-naphthylamino)carbonothioyl]benzamide has been widely used in scientific research as a thiol-reactive compound. It has been used for protein labeling and chemical modification studies, as well as in enzyme assays. This compound has also been used as a probe to study the structure and function of proteins, such as cysteine proteases and glutathione S-transferases. Additionally, this compound has been used in studies of oxidative stress and redox signaling pathways.
特性
IUPAC Name |
3,4-dimethyl-N-(naphthalen-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-13-7-8-17(11-14(13)2)19(23)22-20(24)21-18-10-9-15-5-3-4-6-16(15)12-18/h3-12H,1-2H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOCBEWQEPCCOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5864627.png)
![N-benzyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5864639.png)


![(3-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5864653.png)


methanone](/img/structure/B5864672.png)
![2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5864673.png)



![2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5864711.png)
![6-benzylidene-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5864715.png)